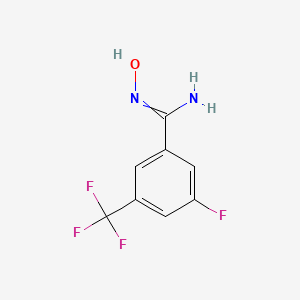
3-fluoro-N'-hydroxy-5-(trifluoromethyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N’-hydroxy-5-(trifluoromethyl)benzimidamide is a chemical compound characterized by the presence of a trifluoromethyl group and a hydroxy group attached to a benzimidamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions . The hydroxy group can be introduced through hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process may include steps such as halogenation, nitration, and subsequent reduction and functional group transformations to achieve the desired product. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro-N’-hydroxy-5-(trifluoromethyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield aldehydes or ketones, while reduction of nitro groups results in amines.
Applications De Recherche Scientifique
3-fluoro-N’-hydroxy-5-(trifluoromethyl)benzimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-fluoro-N’-hydroxy-5-(trifluoromethyl)benzimidamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-fluoro-5-(trifluoromethyl)benzonitrile
- 3-fluoro-5-(trifluoromethyl)benzaldehyde
- 3-fluoro-4-(trifluoromethyl)benzoic acid
Uniqueness
3-fluoro-N’-hydroxy-5-(trifluoromethyl)benzimidamide is unique due to the presence of both a trifluoromethyl group and a hydroxy group on the benzimidamide structure. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
885956-71-8 |
|---|---|
Formule moléculaire |
C8H6F4N2O |
Poids moléculaire |
222.14 g/mol |
Nom IUPAC |
3-fluoro-N'-hydroxy-5-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H6F4N2O/c9-6-2-4(7(13)14-15)1-5(3-6)8(10,11)12/h1-3,15H,(H2,13,14) |
Clé InChI |
MDZKEGJRUKKGTC-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(C=C(C=C1C(F)(F)F)F)/C(=N/O)/N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)F)C(=NO)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B8400809.png)

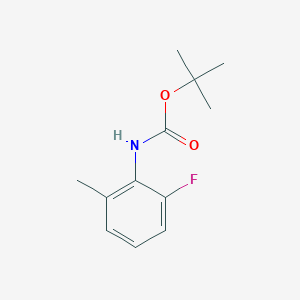
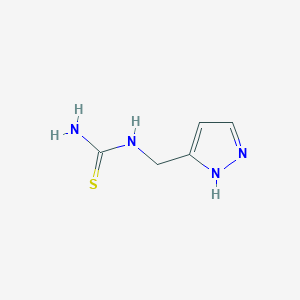
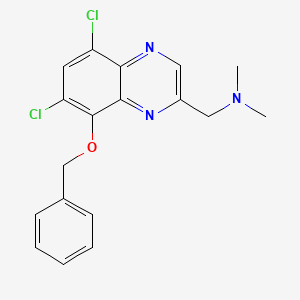
![1-[(Cyclopentyl)methyl]-5-isopropyl-6-(3,5-dimethylphenylthio)-2,4-pyrimidinedione](/img/structure/B8400829.png)
![Ethyl 7-bromo-5-chloro-imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8400831.png)
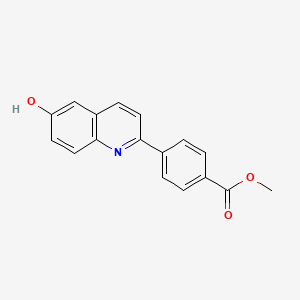
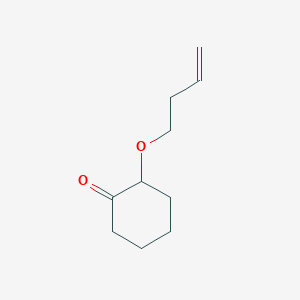


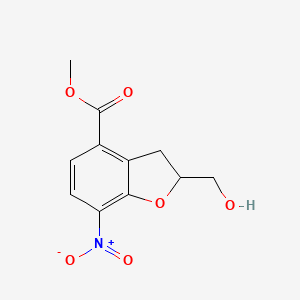
![3-Methyl-5-nitro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B8400887.png)

